molecular formula C25H22Cl2FNO4 B2443112 (2,4-dichlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 850903-02-5

(2,4-dichlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2443112
CAS RN: 850903-02-5
M. Wt: 490.35
InChI Key: JAIIXCDZNVUWQU-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H22Cl2FNO4 and its molecular weight is 490.35. The purity is usually 95%.
BenchChem offers high-quality (2,4-dichlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dichlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant Properties: Similar compounds have been synthesized and evaluated for their antioxidant properties, demonstrating potential utility in combating oxidative stress-related diseases (Balaydın et al., 2010). The exploration of antioxidant activities could be extended to our compound, considering the structural similarities that often play a significant role in determining biological activity.

Natural Product Derivatives

  • Derivatives from Natural Sources: Research on benzylisoquinoline alkaloids derived from natural sources, such as Beilschmiedia brevipes, reveals the potential for discovering new molecules with pharmacological activities (Pudjiastuti et al., 2010). The structural complexity and diversity of these compounds provide a rich foundation for the development of novel therapeutic agents.

Molecular Interaction Studies

  • Clathrate Formation: Studies on the interaction between aromatic rings, such as in clathrate formation involving 1-benzoyl-2-hydroxyindoline derivatives, indicate the significance of molecular interactions in the design of new materials with specific properties (Eto et al., 2011). Such insights could guide the application of our compound in material science or molecular encapsulation processes.

Drug Discovery and Development

  • Carbonic Anhydrase Inhibitors: The synthesis of bromophenols and their evaluation as carbonic anhydrase inhibitors highlight the potential for designing drugs targeting specific enzymes involved in various physiological processes (Balaydın et al., 2012). This approach could be pertinent to the compound if similar activities are anticipated.

Material Science

  • Polymer Synthesis: Research on the synthesis of polymers incorporating keto, ether, and amide groups suggests applications in developing new materials with desirable properties such as thermal stability and solubility (Sabbaghian et al., 2015). The presence of multiple functional groups in our compound could make it a candidate for similar applications.

properties

IUPAC Name

(2,4-dichlorophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2FNO4/c1-31-23-11-15-9-10-29(25(30)19-8-3-16(26)12-21(19)27)22(20(15)13-24(23)32-2)14-33-18-6-4-17(28)5-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIIXCDZNVUWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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